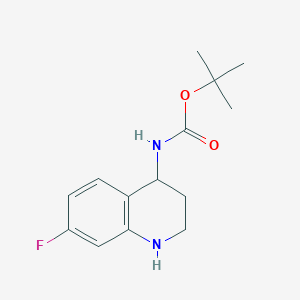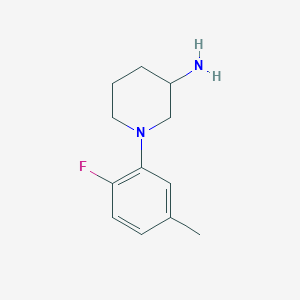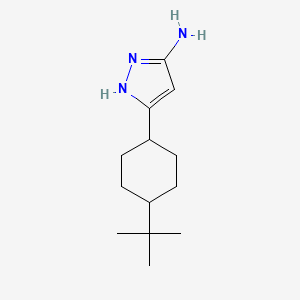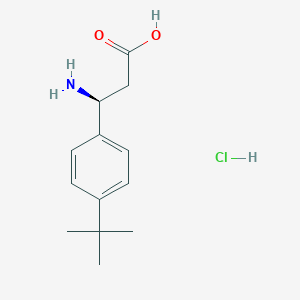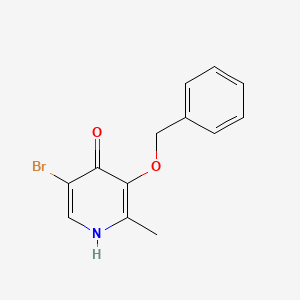
3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol
説明
The description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, and common names .
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions used to produce it. This can include various methods such as condensation reactions, catalytic processes, or multicomponent reactions .Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic techniques and is often represented using structural formulas .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying its reactivity, the products formed during the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility . Chemical properties refer to how the compound reacts with other substances, including its reactivity and flammability .科学的研究の応用
Synthesis and Reactivity
3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol and its derivatives are primarily used in the field of synthetic chemistry, particularly as building blocks for pharmaceuticals and agrochemicals. The compound's viability for cross-coupling reactions such as Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions has been explored to synthesize biologically relevant targets (Verdelet et al., 2011).
Antioxidant Properties
Some studies have focused on the antioxidant properties of pyridinol derivatives. For example, the radical-scavenging ability of derivatives synthesized through a Cu-catalyzed benzyloxylation/catalytic hydrogenation sequence has been explored. These compounds, including 3-pyridinols, have shown promise as antioxidants due to their increased acidities, which render them susceptible to significant kinetic solvent effects compared to phenols (Nara et al., 2008).
Additionally, a series of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally similar to 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol, have been studied for their interesting antioxidant properties. These pyridinols have been found to be effective phenolic chain-breaking antioxidants, potentially due to their stability to air oxidation and reactivity toward peroxyl radicals in organic solutions (Wijtmans et al., 2004).
Complexation and Transport of Cations
Pyridinol derivatives have also been used in the synthesis of novel crown ether compounds. These compounds have shown potential in complexation and proton-coupled transport of selected cations, making them interesting candidates for specific biochemical applications (Huszthy et al., 2001).
Photophysical Properties
The compound and its derivatives have been involved in the creation of lanthanide coordination compounds. These complexes have been characterized using spectroscopic techniques and have been assessed for their photophysical properties, demonstrating potential applications in materials science, particularly due to their interesting light harvesting and luminescent properties (Sivakumar et al., 2011).
Synergistic Antioxidant Systems
3-Pyridinols and 5-pyrimidinols, closely related to 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol, have been studied for their use in synergistic antioxidant systems. These compounds, when used in combination with common phenolic antioxidants, have shown to function in a synergistic manner to inhibit autoxidation, providing a basis for designing co-antioxidant systems with lower loadings of more expensive antioxidants but which are equally efficacious (Valgimigli et al., 2013).
Safety And Hazards
特性
IUPAC Name |
5-bromo-2-methyl-3-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-9-13(12(16)11(14)7-15-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPDVDCGESIMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



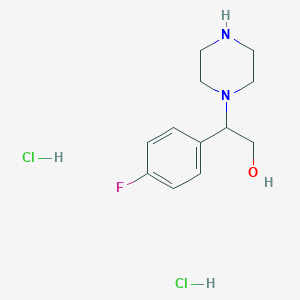
![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)
![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)

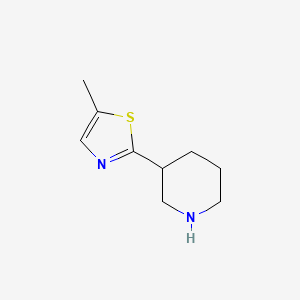
![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
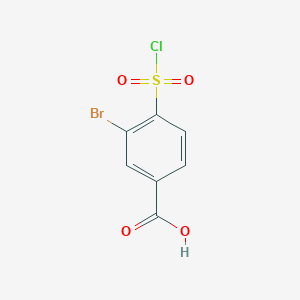
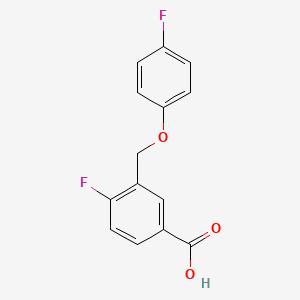
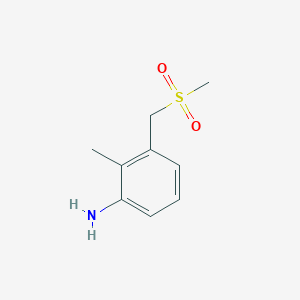
![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)
